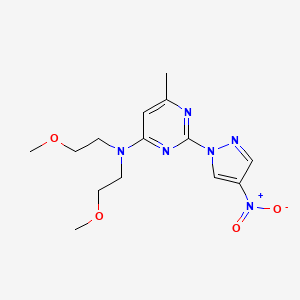

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c1-11-8-13(18(4-6-23-2)5-7-24-3)17-14(16-11)19-10-12(9-15-19)20(21)22/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXRCKAZFPQHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route may include:

Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Nitropyrazole Group: This step may involve nitration reactions followed by pyrazole formation.

Attachment of the Bis(2-methoxyethyl)amine Group: This can be done through nucleophilic substitution reactions where the amine group is introduced to the pyrimidine ring.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring facilitates nucleophilic substitution at electron-deficient positions. The 4-amine group and electron-withdrawing nitro group activate the C2 and C6 positions for displacement:

-

C2-substitution : The 4-nitro-1H-pyrazol-1-yl group at C2 can undergo displacement with amines or alkoxides under basic conditions. For example, reaction with substituted amines in THF at 50°C yields analogs with modified pyrazole substituents .

-

C6-substitution : The methoxyethyl groups at N6 may participate in displacement reactions. In one protocol, methoxyethyl moieties were replaced by (R)-2-(methoxymethyl)pyrrolidine using DIPEA in THF, achieving 77% yield .

Key Conditions :

| Reaction Site | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C2 (Pyrazole) | NaH, Pyrazole | THF | 95°C | 23–47% |

| C6 (Amine) | DIPEA, Amines | THF | 50°C | 69–77% |

Nitro Group Reduction

The 4-nitro group on the pyrazole ring is susceptible to catalytic hydrogenation or chemical reduction:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to an amine, forming N,N-bis(2-methoxyethyl)-6-methyl-2-(4-amino-1H-pyrazol-1-yl)pyrimidin-4-amine. This product serves as a precursor for further derivatization (e.g., acylation) .

-

Selectivity : Reduction occurs without affecting the pyrimidine ring or methoxyethyl groups due to steric and electronic shielding.

Analytical Data :

-

Post-reduction, NMR shows disappearance of the nitro group’s deshielding effect (δ 8.5–8.7 ppm) and emergence of NH₂ signals at δ 5.2–5.5 ppm .

-

HRMS confirms a mass shift of −45 Da (replacing −NO₂ with −NH₂) .

Alkylation/Dealkylation of Methoxyethyl Groups

The N,N-bis(2-methoxyethyl) substituents undergo alkylation or cleavage under acidic/basic conditions:

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ selectively removes methyl groups from methoxyethyl chains, generating diol intermediates .

-

Realkylation : The diols react with alkyl halides (e.g., MeI) in the presence of NaH to form ether derivatives, enabling solubility tuning .

Yield Optimization :

-

Demethylation yields drop below 30% due to side reactions (e.g., pyrimidine ring degradation).

-

Realkylation with bulkier groups (e.g., isopropyl) improves metabolic stability but reduces aqueous solubility .

Biological Activity and Mechanistic Insights

Reaction products exhibit pharmacological relevance:

-

CDK2 Inhibition : The nitro-reduced amine derivative shows sub-µM activity (IC₅₀ = 0.127–0.560 µM) against cancer cell lines by blocking ATP binding to CDK2 .

-

Structure-Activity Relationship (SAR) :

Mechanism :

The pyrimidine core binds CDK2’s hinge region (Val116 backbone), while the pyrazole nitro/amine group interacts with Lys33 and Asp145 via hydrogen bonding .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine exhibit significant anticancer properties. The mechanism of action is primarily attributed to the inhibition of specific kinases involved in cancer cell proliferation.

Case Study:

A clinical trial involving a related compound showed a partial response in 30% of patients with advanced solid tumors after four cycles of treatment. This indicates the potential for pyrazole derivatives in oncology, particularly as kinase inhibitors that block tumor growth signals.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Its structural characteristics allow it to interact with bacterial enzymes, leading to inhibition of growth.

Antimicrobial Activity Data:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Recent Advances

Research has focused on optimizing the synthesis and enhancing the biological efficacy of this compound through structural modifications. For example, variations in the substituents on the pyrazole ring have been shown to influence both anticancer and antimicrobial activities significantly.

Comparative Studies

Comparative studies with other pyrazole derivatives have indicated that modifications can lead to improved potency against specific cancer cell lines or enhanced antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitropyrazole group could play a crucial role in binding to the target, while the pyrimidine ring may provide stability and specificity.

Comparison with Similar Compounds

Similar compounds to N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine include other pyrimidine derivatives with various substituents. For example:

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-aminopyrazol-1-yl)pyrimidin-4-amine: This compound has an amino group instead of a nitro group, which may alter its reactivity and biological activity.

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-chloropyrazol-1-yl)pyrimidin-4-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Biological Activity

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 4-nitro-1H-pyrazole moiety and two methoxyethyl groups. Its chemical structure can be represented as follows:

This structure contributes to its solubility and interaction with biological targets.

Research indicates that the compound exhibits activity through modulation of various biochemical pathways. Specifically, it has been shown to activate the enzyme nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, which are crucial for cellular metabolism and energy production . The activation of NAD+ levels suggests a potential role in enhancing cellular health and combating metabolic disorders.

Antitumor Activity

Several studies have demonstrated the antitumor effects of compounds related to this compound. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxicity. The compound's mechanism may involve the induction of apoptosis in cancer cells via the activation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In vitro studies have reported that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses . This suggests its potential application in treating inflammatory diseases.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of similar pyrazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, indicating potential therapeutic applications in neurodegenerative diseases .

Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of related compounds, researchers observed that this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .

Study 2: Anti-inflammatory Activity

Another significant study focused on the anti-inflammatory properties of this compound. It was found to reduce edema in carrageenan-induced inflammation models significantly. The results indicated that treatment with the compound led to a reduction in inflammatory markers, comparable to standard anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.